3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 2-methylbenzoate
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Overview
Description
3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 2-methylbenzoate is a complex organic compound that features a combination of benzothiazole, chromenone, and benzoate moieties
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit potent inhibition againstMycobacterium tuberculosis . The target of these derivatives is often the enzyme DprE1 , which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
For instance, they can inhibit the activity of the target enzyme, disrupting the biosynthesis of essential components of the bacterial cell wall . This results in the inhibition of bacterial growth and survival.
Biochemical Pathways
The compound likely affects the arabinogalactan biosynthesis pathway in Mycobacterium tuberculosis, given that DprE1 is a key enzyme in this pathway . By inhibiting DprE1, the compound disrupts the formation of arabinogalactan, a vital component of the mycobacterial cell wall. This disruption can lead to the death of the bacteria.
Result of Action
The result of the compound’s action is the inhibition of the growth and survival of Mycobacterium tuberculosis . By targeting DprE1 and disrupting the arabinogalactan biosynthesis pathway, the compound can potentially kill the bacteria, thereby exerting its anti-tubercular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 2-methylbenzoate typically involves multi-step reactions. One common approach is to start with the preparation of the benzothiazole moiety, followed by the synthesis of the chromenone structure, and finally, the esterification with 2-methylbenzoic acid.
Benzothiazole Synthesis: The benzothiazole ring can be synthesized through the condensation of o-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Chromenone Synthesis: The chromenone structure can be obtained via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 2-methylbenzoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 2-methylbenzoate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: Its chromenone and benzothiazole moieties can be utilized in the design of organic semiconductors, dyes, and photoluminescent materials.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and 2-mercaptobenzothiazole share structural similarities and exhibit comparable biological activities.
Chromenone Derivatives: Compounds like 4-hydroxycoumarin and 7-hydroxy-4-methylcoumarin are structurally related and have similar applications in medicinal chemistry and materials science.
Uniqueness
3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 2-methylbenzoate is unique due to its combination of benzothiazole, chromenone, and benzoate moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and potential therapeutic benefits that are not observed in simpler analogs.
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxochromen-7-yl] 2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17NO4S/c1-14-7-3-4-8-16(14)25(28)30-20-12-11-17-22(27)18(13-29-23(17)15(20)2)24-26-19-9-5-6-10-21(19)31-24/h3-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRHJKCRNJDKKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=C(C3=C(C=C2)C(=O)C(=CO3)C4=NC5=CC=CC=C5S4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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